molecular formula C8H14O3 B6227875 2-ethoxy-2-(oxolan-3-yl)acetaldehyde CAS No. 1936640-17-3

2-ethoxy-2-(oxolan-3-yl)acetaldehyde

Cat. No.: B6227875
CAS No.: 1936640-17-3
M. Wt: 158.19 g/mol
InChI Key: OJRVERQZLYXTFF-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(oxolan-3-yl)acetaldehyde is an organic molecule with potential applications in scientific research and industry It is characterized by its unique structure, which includes an ethoxy group and an oxolan ring attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-(oxolan-3-yl)acetaldehyde typically involves the reaction of ethyl vinyl ether with 3-hydroxypropanal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolan ring. The general reaction conditions include:

    Reagents: Ethyl vinyl ether, 3-hydroxypropanal

    Catalyst: Acidic catalyst (e.g., sulfuric acid)

    Temperature: Room temperature to slightly elevated temperatures

    Solvent: Commonly used solvents include dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(oxolan-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethoxy-2-(oxolan-3-yl)acetic acid.

    Reduction: Formation of 2-ethoxy-2-(oxolan-3-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-2-(oxolan-3-yl)acetaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-(oxolan-3-yl)acetaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The ethoxy and oxolan groups may influence the compound’s solubility and interaction with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethyl acetate: Similar in structure but contains an acetate group instead of an aldehyde group.

    2-Ethoxyacetaldehyde: Lacks the oxolan ring, making it less complex.

    3-Ethoxypropionaldehyde: Contains a propionaldehyde moiety instead of an oxolan ring.

Uniqueness

2-Ethoxy-2-(oxolan-3-yl)acetaldehyde is unique due to the presence of both an ethoxy group and an oxolan ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1936640-17-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-ethoxy-2-(oxolan-3-yl)acetaldehyde

InChI

InChI=1S/C8H14O3/c1-2-11-8(5-9)7-3-4-10-6-7/h5,7-8H,2-4,6H2,1H3

InChI Key

OJRVERQZLYXTFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=O)C1CCOC1

Purity

95

Origin of Product

United States

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